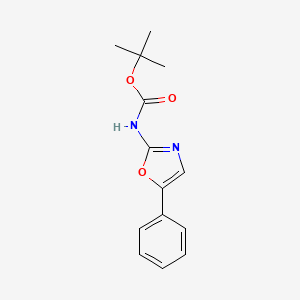

tert-Butyl (5-phenyloxazol-2-yl)carbamate

Description

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

tert-butyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-12-15-9-11(18-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16,17) |

InChI Key |

JJECLWIJMXGCEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-phenyloxazol-2-yl)carbamate typically involves the reaction of 5-phenyloxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (5-phenyloxazol-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or phenyl group are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-Butyl (5-phenyloxazol-2-yl)carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its stability and reactivity make it an ideal intermediate in organic synthesis processes.

Biology

The compound exhibits fluorescent properties , which are exploited in biological imaging and as a probe in biochemical assays. These properties allow researchers to visualize cellular processes and interactions in real-time.

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in drug development. Preliminary studies suggest potential uses in treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling in the brain.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity allows for the development of novel materials with specific functional properties.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Fluorescent probe for imaging |

| Medicine | Potential therapeutic agent for neurodegenerative diseases |

| Industry | Production of specialty chemicals |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Direct Coupling | 85 | Room temperature, EDC as coupling agent |

| Microwave-Assisted Synthesis | 90 | 150°C for 10 minutes |

Case Study 1: Biological Imaging

A study demonstrated that this compound could be effectively used as a fluorescent probe in live-cell imaging. The compound was introduced into neuronal cells, where it successfully illuminated specific cellular structures, allowing researchers to monitor dynamic processes such as synaptic activity.

Case Study 2: Neuroprotective Effects

In preclinical trials involving animal models of Alzheimer's disease, administration of this compound showed significant improvement in cognitive function. The compound's action as an acetylcholinesterase inhibitor contributed to enhanced memory retention and neuroprotection against cholinergic deficits.

Mechanism of Action

The mechanism of action of tert-Butyl (5-phenyloxazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Thiazolylmethylcarbamate Analogs

Thiazole-based carbamates, such as those listed in Pharmacopeial Forum (), replace the oxazole ring with a thiazole (sulfur-containing heterocycle). For example:

| Compound ID | Structure | Molecular Formula | Key Features |

|---|---|---|---|

| l | Thiazol-5-ylmethyl carbamate derivative | C₃₀H₃₆N₄O₇S | Ethoxycarbonylamino, hydroxy groups |

| m | Thiazol-5-ylmethyl carbamate derivative | C₃₆H₄₂N₆O₈S₂ | Hydroperoxypropan-2-yl substituent |

Key Differences :

- Electronic Properties : Thiazole’s sulfur atom introduces stronger electron-withdrawing effects compared to oxazole’s oxygen, altering reactivity in nucleophilic substitutions .

- Biological Activity : Thiazole derivatives often exhibit enhanced metabolic stability and antimicrobial activity, whereas oxazole analogs are prioritized in kinase and HDAC inhibitor design due to optimized π-π interactions .

Oxazoline-Based tert-Butyl Carbamates

highlights chiral oxazoline-containing carbamates, such as:

| Compound ID | Structure | Molecular Formula | Key Features |

|---|---|---|---|

| 14i | (R)-tert-Butyl diphenyloxazoline carbamate | C₃₆H₃₈N₄O₄ | Diphenyl substituents, chiral centers |

| 14l | Imidazole-oxazoline carbamate | C₃₀H₃₄N₆O₄ | Imidazole moiety, enhanced polarity |

Comparison Points :

- Chirality : Compounds like 14i and 14j exhibit stereospecific activity in histone deacetylase (HDAC) inhibition, with (4S,5S)-diphenyl configurations showing 10-fold higher potency than oxazole-based analogs .

- Substituent Effects : The imidazole group in 14l increases hydrogen-bonding capacity, improving solubility but reducing blood-brain barrier penetration compared to the phenyl-oxazole derivative .

Pyrimidine- and Cyclohexyl-Modified Carbamates

describes carbamates with pyrimidine (e.g., compound 298) and cyclohexyl groups. For example:

- tert*-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298): Molecular Formula: C₁₈H₂₇ClIN₃O₃ Features: Pyrimidine core enables DNA intercalation; iodine substituent aids radiopharmaceutical applications.

Contrast with Oxazole Derivatives :

- Target Specificity : Pyrimidine-carbamates are tailored for nucleotide analog therapies (e.g., antiviral agents), while phenyl-oxazole derivatives are more common in kinase inhibitor design .

Biological Activity

tert-Butyl (5-phenyloxazol-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 234.25 g/mol. The compound features a tert-butyl group, an oxazole ring, and a carbamate functional group, which contribute to its unique properties and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown potential as an inhibitor of acylsphingosine amidohydrolase (hAC), which plays a role in sphingolipid metabolism. This inhibition can influence cell survival and apoptosis pathways, making it a candidate for therapeutic applications in cancer treatment .

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to the compound's therapeutic potential .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically assess the compound's effects on various cell lines:

- Cell Viability : Experiments using human neuroblastoma SH-SY5Y cells demonstrated that the compound could modulate cell viability depending on concentration and exposure time. The results indicated that at optimal concentrations, the compound did not exhibit cytotoxicity but rather promoted cell survival .

- Enzyme Inhibition : The compound was also tested for its inhibitory effects on key enzymes involved in metabolic pathways. It demonstrated significant inhibition of specific targets relevant to cancer biology, suggesting its potential as a therapeutic agent .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound:

- Animal Models : Research involving animal models has shown promising results regarding the compound's bioavailability and systemic effects. After administration, it displayed favorable pharmacokinetic profiles, indicating good absorption and distribution within biological systems .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Therapy : A study focused on the use of this compound in treating acute myeloid leukemia (AML). It was found to enhance the efficacy of existing FLT3 inhibitors by targeting alternative pathways involved in tumor growth .

- Neuroprotection : Another case study investigated the neuroprotective effects of the compound against neurodegenerative diseases. Results indicated that it could mitigate neuronal damage induced by oxidative stress through its antioxidant properties .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparative analysis with similar compounds is presented below:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (5-phenyloxazol-2-yl)carbamate?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of phenylglyoxal with tert-butyl carbamate under acidic conditions to form the oxazole ring.

- Step 2 : Bromination or functionalization at the 5-position of the oxazole using reagents like NBS (N-bromosuccinimide) in DCM.

- Step 3 : Suzuki coupling or nucleophilic substitution to introduce the phenyl group, followed by Boc protection under mild basic conditions (e.g., NaHCO₃) .

Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC.

Q. How is the structural integrity of this compound validated?

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. This resolves bond angles, stereochemistry, and packing motifs .

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl δ ~1.3 ppm) and carbonyl (C=O) signals (~150-160 ppm).

- HRMS : High-resolution mass spectrometry for molecular ion validation (±5 ppm accuracy).

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Hazard mitigation :

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) .

Q. What are common derivatization reactions for this carbamate?

- Hydrolysis : Under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield the free amine.

- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 60°C to replace the Boc group.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) for functional group diversification .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of oxazole ring formation?

- Electrophilic aromatic substitution (EAS) : The 5-position of the oxazole is more reactive due to electron-donating effects from the tert-butyl carbamate group. DFT calculations (e.g., Gaussian) can model charge distribution to predict substitution patterns.

- Kinetic vs. thermodynamic control : Optimize temperature (e.g., 0°C vs. reflux) to favor desired intermediates. LC-MS monitoring helps identify competing pathways .

Q. How can biological activity be assessed for this compound?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Antimicrobial activity : Broth microdilution (MIC values) against Gram+/Gram- bacteria.

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to identify critical substituents .

Q. How should contradictory data in literature be addressed?

- Case example : If reported yields for a reaction vary (e.g., 40% vs. 70%):

- Replicate conditions : Verify solvent purity, catalyst batch, and reaction time.

- Alternative characterization : Use DSC (differential scanning calorimetry) to check crystallinity, which may affect isolated yield.

- Collaborative validation : Cross-check with independent labs using standardized protocols .

Q. What strategies optimize regioselectivity in cross-coupling reactions?

- Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for sterically hindered positions.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Microwave-assisted synthesis : Reduce side reactions via rapid, controlled heating (e.g., 100°C, 30 min) .

Q. How is computational modeling applied to study this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.